(5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone
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Overview
Description
(5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring substituted with a chlorine atom at the 5-position and a fluorophenyl group attached to a methanone moiety. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone typically involves the reaction of 5-chlorobenzotriazole with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzotriazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanone moiety, to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted benzotriazole derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzotriazol-1-yl)-(4-fluorophenyl)methanone
- (5-Chlorobenzotriazol-1-yl)-(3-fluorophenyl)methanone
- (5-Chlorobenzotriazol-1-yl)-(2-chlorophenyl)methanone
Uniqueness
(5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5-chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-8-5-6-12-11(7-8)16-17-18(12)13(19)9-3-1-2-4-10(9)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZDMMMHZSYIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=C(C=C(C=C3)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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